3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one
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Overview
Description
3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2,3-dichlorobenzaldehyde with 5-methyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
64745-56-8 |
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Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-7-5-9(12(15)16-7)6-8-3-2-4-10(13)11(8)14/h2-4,6-7H,5H2,1H3 |
InChI Key |
IQXBQOIJWMCYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
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